Cas no 1206989-54-9 (2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide)
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[[5-(4-Bromophenyl)-1-(phenylmethyl)-1H-imidazol-2-yl]thio]-N-(4-methylphenyl)acetamide
- 2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- 2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
- F2964-2572
- AKOS024477510
- 1206989-54-9
-
- Inchi: 1S/C25H22BrN3OS/c1-18-7-13-22(14-8-18)28-24(30)17-31-25-27-15-23(20-9-11-21(26)12-10-20)29(25)16-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,28,30)
- InChI Key: NISDAACUMNIQOZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CN=C(N1CC1C=CC=CC=1)SCC(NC1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 491.06670g/mol
- Monoisotopic Mass: 491.06670g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 72.2Ų
Experimental Properties
- Density: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 13.35±0.70(Predicted)
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2964-2572-2μmol |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
1206989-54-9 | 90%+ | 2μl |
$57.0 | 2023-04-29 | |
| Life Chemicals | F2964-2572-5μmol |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
1206989-54-9 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
| Life Chemicals | F2964-2572-10μmol |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
1206989-54-9 | 90%+ | 10μl |
$69.0 | 2023-04-29 | |
| Life Chemicals | F2964-2572-20μmol |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
1206989-54-9 | 90%+ | 20μl |
$79.0 | 2023-04-29 | |
| Life Chemicals | F2964-2572-1mg |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
1206989-54-9 | 90%+ | 1mg |
$54.0 | 2023-04-29 | |
| Life Chemicals | F2964-2572-2mg |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
1206989-54-9 | 90%+ | 2mg |
$59.0 | 2023-04-29 | |
| Life Chemicals | F2964-2572-3mg |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
1206989-54-9 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
| Life Chemicals | F2964-2572-4mg |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
1206989-54-9 | 90%+ | 4mg |
$66.0 | 2023-04-29 | |
| Life Chemicals | F2964-2572-5mg |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
1206989-54-9 | 90%+ | 5mg |
$69.0 | 2023-04-29 | |
| Life Chemicals | F2964-2572-10mg |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
1206989-54-9 | 90%+ | 10mg |
$79.0 | 2023-04-29 |
2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-{[1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Introduction to 2-{[1-Benzyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl]sulfanyl}-N-(4-Methylphenyl)acetamide (CAS No. 1206989-54-9)
2-{[1-Benzyl-5-(4-Bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS No. 1206989-54-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as BMI for brevity, is characterized by its unique structural features, including a benzyl group, a bromophenyl moiety, and an imidazole ring. These structural elements contribute to its potential biological activities and therapeutic applications.
The synthesis of BMI involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound with greater efficiency and reduced environmental impact. For instance, the use of green chemistry principles and catalytic processes has been explored to optimize the synthesis of BMI.
In terms of its chemical properties, BMI exhibits notable solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability under various conditions, including temperature and pH, has been extensively studied to ensure its suitability for pharmaceutical applications. The compound's melting point and other physical properties have also been well-documented, providing valuable information for researchers and manufacturers.
The biological activities of BMI have been the subject of numerous studies. One of the most significant findings is its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, research has shown that BMI can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making BMI a promising candidate for anticancer drugs.
In addition to its anticancer properties, BMI has also demonstrated potential in other therapeutic areas. Studies have indicated that it may have anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate immune responses has also been explored, suggesting its potential as an immunomodulatory agent.
Clinical trials are currently underway to evaluate the safety and efficacy of BMI in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
The mechanism of action of BMI has been extensively studied using a combination of biochemical assays and cellular models. It has been found that the compound interacts with specific protein targets through its imidazole ring and bromophenyl moiety. This interaction disrupts key signaling pathways involved in disease progression, thereby exerting its therapeutic effects.
To further enhance the therapeutic potential of BMI, researchers are exploring various strategies to improve its pharmacokinetic properties. For example, prodrug approaches are being investigated to enhance the compound's bioavailability and reduce its metabolic degradation. Additionally, efforts are being made to develop novel drug delivery systems that can target specific tissues or cells, thereby increasing the efficacy while minimizing side effects.
The future prospects for BMI are promising. With ongoing research and development, it is likely that this compound will find applications in a wide range of therapeutic areas. Its unique chemical structure and diverse biological activities make it a valuable asset in the quest for new and effective treatments for various diseases.
In conclusion, 2-{[1-Benzyl-5-(4-Bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS No. 1206989-54-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its synthesis, chemical properties, biological activities, and clinical applications have been extensively studied, highlighting its importance as a candidate for future drug development.
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